N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide
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Overview
Description
N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide is a chemical compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a phenyl ring attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide typically involves the reaction of 4,6-dichloropyrimidine with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzamide attacks the electrophilic carbon of the pyrimidine ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
- 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
- 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol
Uniqueness
N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring and its ability to interact with a wide range of molecular targets.
Properties
CAS No. |
89508-37-2 |
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Molecular Formula |
C17H11Cl2N3O |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
N-[4-(4,6-dichloropyrimidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H11Cl2N3O/c18-14-10-15(19)22-16(21-14)11-6-8-13(9-7-11)20-17(23)12-4-2-1-3-5-12/h1-10H,(H,20,23) |
InChI Key |
SXANXBQIAMSUGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl |
Origin of Product |
United States |
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